Home > Products > Screening Compounds P23212 > 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid - 1019117-53-3

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid

Catalog Number: EVT-1738668
CAS Number: 1019117-53-3
Molecular Formula: C11H10FNO2
Molecular Weight: 207.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Amino-2-methyl-1H-indol-3-yl)acetic Acid and 2-(6-Amino-2-methyl-1H-indol-3-yl)acetic Acid []

Compound Description: These compounds represent a series of indole derivatives with an acetic acid substituent at the 3-position and an amino group at either the 4- or 6-position of the indole ring. They were synthesized as part of a study investigating the synthesis of indole compounds with amino groups on the benzene ring. []

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM) [, ]

Compound Description: MIAM is a complex indole derivative identified as a DNA intercalator with selective anti-cancer activity against HeLa cells. [] Studies show MIAM inhibits hepatocellular carcinoma growth, potentially through the activation of NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3) pathways. []

6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic Acid []

Compound Description: This compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Its synthesis involved a novel indole formation method using an alkylation/1,4-addition/elimination/isomerization cascade. []

2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic Acid []

Compound Description: This compound is a structurally characterized indole-3-acetic acid derivative with bromine and chlorobenzyl substituents on the indole ring. []

5‐[(1H‐indol‐3‐yl)methyl]‐1,3,4‐oxadiazole‐2(3H)‐thiones []

Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole-2(3H)-thione moiety linked to the indole ring through a methylene bridge. Certain derivatives within this series exhibit protective effects against oxidative stress in vitro and in vivo. []

[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic Acid (MK-0524) []

Compound Description: MK-0524 represents a potent and selective prostaglandin D2 (PGD2) receptor antagonist. Structural modifications to improve its pharmacokinetic profile, specifically addressing biliary excretion, were explored. []

2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid []

Compound Description: This compound presents a structure with two 1-methylindole units linked to a benzoic acid moiety through a methylene bridge. []

3-[3-(1H-Indol-3-yl)Acryloyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-one []

Compound Description: This compound and its metal complexes were synthesized and evaluated for their antimicrobial activity. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid []

Compound Description: This compound combines thiazole and carboxyl groups, potentially enhancing its biological activity compared to molecules containing only one of these moieties. []

2-[2-(2-fluorobenzylidene)hydrazinyl]-4-(1-methyl-1H-indol-3-yl)thieno[3,2-d]pyrimidine []

Compound Description: This compound, incorporating a thieno[3,2-d]pyrimidine system, demonstrated effective inhibition of HT-29, A549, and MKN45 cell line proliferation. []

Substituted 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acids []

Compound Description: These novel compounds, derived from 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid, exhibit antiviral activity, specifically against influenza and hepatitis C viruses. []

[2-(3-Oxo-3,4-dihydro-2H-benzo [, ]oxazin-6-carbonyl)-1H-indol-3-yl]acetic Acids []

Compound Description: This group of compounds, synthesized via an internal Michael addition reaction, are potential COX-2 inhibitors. []

(--)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] -4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060: ramosetron) and its oxidation products []

Compound Description: YM060 is a potent 5-HT3 receptor antagonist. Interestingly, some of its oxidation products, including diketone and dihydroxylated derivatives, also retained antagonistic activity, even without the amine group typically essential for high affinity to the 5-HT3 receptor. []

(E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate []

Compound Description: This compound, structurally characterized through X-ray diffraction, showcases a distinct chemical structure featuring a bromophenolate moiety linked to an indole ring via an ethylimino bridge. []

2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole []

Compound Description: This compound features a bis-indole structure connected by a chlorophenyl-substituted methylene bridge. Crystal structure studies reveal strong intermolecular interactions, including hydrogen bonds and π-π stacking. []

2-(1H-indol-3-yl-methyl)-1,3,4- oxadiazole-5-thiol and its S-alkylated/aralkylated derivatives []

Compound Description: This series of compounds focuses on incorporating a 1,3,4-oxadiazole-5-thiol moiety linked to the indole ring through a methylene bridge. Various S-alkylated/aralkylated derivatives were synthesized and characterized. []

Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate (MBIP) []

Compound Description: MBIP, designed based on pharmacophore modeling and validated through docking studies, is a potential SPECT imaging agent targeting the translocator protein (TSPO). Biodistribution studies in mice showed promising uptake in TSPO-rich organs. []

(1H-Indol-3-yl)-N-methyl/phenyl-pyrazolidin pyrazole derivatives []

Compound Description: This series of compounds, synthesized using microwave irradiation, was designed and synthesized based on chalcone derivatives. The compounds were evaluated for anti-inflammatory activity. []

((((1H-Indol-3-yl) methylidene) amino) oxy) acetic acid derivatives []

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

Compound Description: This structurally characterized compound combines indole and quinoline moieties. Crystallographic analysis revealed its conformation and intermolecular interactions. []

4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one []

Compound Description: This series of compounds, containing both indole and oxazolone moieties, were synthesized using nickel ferrite nanoparticles as catalysts. The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one []

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key intermediate in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used for treating non-small cell lung cancer. []

4-[Bis(1H-indol-3-yl)methyl]benzonitrile []

Compound Description: This compound features two indole units attached to a central benzonitrile moiety. Crystallographic analysis reveals the molecule's conformation and intermolecular interactions. []

6-(2-methyl-5-sulfo-1H-indol-3-yl) Hexanoic Acid and 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid [, ]

Compound Description: These compounds are sulfonic acid derivatives of indole-3-hexanoic acid, featuring a methyl group at the 2-position and a sulfonic acid group at the 5-position of the indole ring. They were synthesized using the Fischer Indole methodology. [, ]

α-substituted indole-3-acetamides, β-substituted tryptamines, α-substituted indole-3-acetic acids and indole β-aminoketones []

Compound Description: These four distinct classes of indole derivatives highlight the diverse reactivity of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone and its N-methylated analog with amines, leading to rearranged amides, tryptamines, indole-3-acetic acids, and aminoketones. []

(S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (brivanib alaninate) []

Compound Description: Brivanib alaninate is an amino acid ester prodrug of a dual VEGFR-2/FGFR-1 kinase inhibitor. The prodrug strategy aimed to improve aqueous solubility and oral bioavailability compared to the parent compound. []

4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives []

Compound Description: This group of compounds features a thioxopyridine ring linked to an indole moiety. These derivatives were synthesized and evaluated for their antimicrobial activity and glutathione S-transferase (GST) enzyme inhibitory activity. []

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates, (E)-3-(1H-Indol-3-yl)acrylonitriles, and their N-methyl derivatives []

Compound Description: These two series of indole derivatives feature either an acrylate or an acrylonitrile moiety at the 3-position of the indole ring. They were synthesized via L-proline-catalyzed Knoevenagel condensation. []

5‐(1H‐indol‐3‐yl)Meth‐ ylene)‐2, 2‐Dimethyl‐1, 3‐Dioxane‐4, 6‐dione and their N-alkyl derivatives []

Compound Description: This series of compounds, synthesized using triphenylphosphine as a catalyst, features a meldrum's acid-derived moiety linked to the indole ring through a methylene bridge. N-alkylated derivatives were also prepared. []

2,3,4,9‐tetrahydro‐1H‐pyrido[3,4‐B]indole derivatives []

Compound Description: This series of compounds featuring a tetrahydropyrido[3,4-b]indole core was synthesized via a modified Bischler-Napieralski reaction. These compounds can undergo base-catalyzed rearrangements to form N-acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides. []

1-Acetyl-1H-indol-3-yl Acetates []

Compound Description: This group of compounds, commonly referred to as N,O-diacetylindoxyls, are valuable precursors in synthesizing chromogenic compounds used for identifying microorganisms. They can be synthesized by reacting 2-chlorobenzoic acids with amino acids under Ullmann conditions, followed by cyclodecarboxylation. []

1‐substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido [3,4‐b] indoles []

Compound Description: This series of compounds, structurally similar to entry 30, showcases a tetrahydropyrido[3,4-b]indole core with a 2-oxopropyl substituent. These compounds can undergo base-catalyzed rearrangements to form N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides. []

1-(1H-indol-1-yl)ethanone Derivatives []

Compound Description: These novel indole derivatives feature an ethanone moiety at the 1-position of the indole ring and were computationally analyzed for their potential as COX-2 inhibitors. In vivo studies evaluated their analgesic and anti-inflammatory properties, with one compound showing particularly promising activity. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496) []

Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently undergoing phase I clinical trials for treating advanced estrogen receptor (ER) positive breast cancer. Its discovery involved structure-based drug design and optimization of a novel binding motif. []

2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (setipiprant/ACT-129968) []

Compound Description: Setipiprant is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This compound is a clinical development candidate for treating asthma and seasonal allergic rhinitis. Its discovery involved extensive structure-activity relationship studies and optimization of pharmacokinetic properties. []

Properties

CAS Number

1019117-53-3

Product Name

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid

IUPAC Name

2-(6-fluoro-7-methyl-1H-indol-3-yl)acetic acid

Molecular Formula

C11H10FNO2

Molecular Weight

207.2 g/mol

InChI

InChI=1S/C11H10FNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15)

InChI Key

PPLMJOKWZJKBEN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C2CC(=O)O)F

Canonical SMILES

CC1=C(C=CC2=C1NC=C2CC(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.